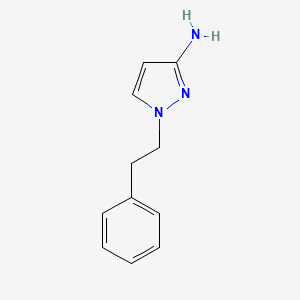

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. proquest.comglobalresearchonline.net Derivatives of pyrazole have been the subject of extensive research for over a century, revealing a vast spectrum of chemical reactivity and biological activity. proquest.comnih.gov This versatility has established pyrazole derivatives as crucial scaffolds in numerous scientific fields, particularly in medicinal chemistry and drug discovery. globalresearchonline.netmdpi.com

The pharmacological profile of pyrazole derivatives is remarkably diverse, with compounds exhibiting properties that include anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant activities. globalresearchonline.netwisdomlib.org The wide-ranging applications have led to the development of numerous successful therapeutic agents. globalresearchonline.net For instance, Celecoxib is a well-known anti-inflammatory drug, while Crizotinib is an anticancer agent, both featuring the pyrazole core. globalresearchonline.netnih.gov Beyond medicine, pyrazole derivatives have also found applications in agrochemicals and as dyes and fluorescent substances. globalresearchonline.net The sustained interest in this class of compounds is driven by the potential to generate novel, more effective, and less toxic therapeutic agents. globalresearchonline.net

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

| Pharmacological Activity | Description | Reference Examples |

|---|---|---|

| Anti-inflammatory | Compounds that reduce inflammation. Many act as inhibitors of COX enzymes. | Celecoxib, Lonazolac globalresearchonline.netnih.gov |

| Anticancer | Molecules that inhibit the growth and proliferation of cancer cells through various mechanisms like kinase inhibition. | Crizotinib, Ruxolitinib globalresearchonline.nettandfonline.commdpi.com |

| Antimicrobial | Substances that kill or inhibit the growth of microorganisms, including bacteria and fungi. | Sulfaphenazole globalresearchonline.net |

| Antiviral | Agents that interfere with viral replication. | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have shown activity against RSV. globalresearchonline.net |

| Anticonvulsant | Compounds used in the treatment of epileptic seizures. | Difenamizole nih.gov |

| Analgesic | Drugs that act to relieve pain. | Aminophenazone, Metamizole nih.gov |

The 1H-Pyrazol-3-amine Scaffold as a Privileged Structure in Medicinal Chemistry

Within the broad family of pyrazoles, the aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a highly valuable starting point for drug design. The 1H-pyrazol-3-amine moiety, specifically, is a versatile building block found in a multitude of biologically active compounds. nih.gov

The strategic placement of the amino group at the 3-position of the pyrazole ring allows for diverse chemical modifications and interactions with biological receptors. nih.gov This scaffold is particularly prominent in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy. nih.gov Kinase inhibitors containing the aminopyrazole core, such as AT7519 and AT9283, have been investigated for their potent anticancer properties. nih.gov The utility of this scaffold extends to other therapeutic areas as well, with derivatives reported as anti-inflammatory, anti-infective, and analgesic agents. nih.gov The ability of the 3-aminopyrazole (B16455) structure to serve as a foundation for developing selective and potent modulators of various enzymes and receptors underscores its importance in the quest for new medicines. nih.govnih.gov

Contextualizing the 1-(2-Phenylethyl) Moiety within Bioactive Compound Design

The 1-(2-phenylethyl) moiety, also known as the phenethyl group, is a common structural motif in a wide array of bioactive molecules, including natural products and synthetic pharmaceuticals. researchgate.net This group consists of a benzene (B151609) ring attached to an ethyl (-CH2CH2-) chain. Its significance in compound design lies in its ability to participate in crucial molecular interactions with biological targets, such as hydrophobic and aromatic (pi-stacking) interactions.

The phenethyl group is a key component in many endogenous compounds, like phenethylamine, which acts as a chemical messenger in the nervous system. researchgate.net In medicinal chemistry, the incorporation of a phenylethyl moiety can influence a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For example, 2-(2-phenylethyl)chromones, found in agarwood, are a class of natural products that exhibit diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The presence of the phenylethyl group is integral to their bioactivity. researchgate.net As a versatile building block, the 2-phenylethyl moiety is frequently employed by medicinal chemists to explore chemical space and optimize the interaction of a lead compound with its biological target. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCAVAUAKIHFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenylethyl 1h Pyrazol 3 Amine and Analogs

Strategies for 1H-Pyrazol-3-amine Ring Formation

The construction of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several well-established and novel methods available. For the synthesis of 3-aminopyrazole (B16455) derivatives, methodologies often exploit the reactivity of hydrazine (B178648) with precursors containing a three-carbon backbone and a nitrile group.

The most fundamental approach to pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. beilstein-journals.orgnih.gov This strategy, known as the Knorr pyrazole synthesis, traditionally utilizes 1,3-dicarbonyl compounds. beilstein-journals.org However, for the specific synthesis of 3-aminopyrazoles, α,β-unsaturated nitriles that possess a leaving group at the β-position are highly effective precursors. chim.itmdpi.com

The reaction mechanism involves the nucleophilic attack of the hydrazine at the β-carbon of the unsaturated nitrile, followed by an intramolecular cyclization and elimination to yield the aromatic 3-aminopyrazole ring. chim.it The choice of hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine like phenylethylhydrazine) determines the substituent at the N1 position of the resulting pyrazole.

Table 1: Examples of 3-Aminopyrazole Synthesis via Cyclization

| Precursor | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Aminocrotononitrile | Aroylhydrazines | Microwave irradiation | 5-Amino-1-aroylpyrazoles | - | chim.it |

| Malononitrile derivatives | Arylhydrazines | FeCl₃/PVP, Water/PEG-400 | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | up to 97% | mdpi.com |

| α-Oxoketene O,N-acetals | Hydrazine | Montmorillonite K-10, sonication | 5-Amino-3-phenylpyrazoles | - | nih.gov |

Condensation reactions of hydrazines with various α,β-unsaturated systems are a versatile route to pyrazole heterocycles. While the reaction with α,β-unsaturated ketones and aldehydes typically yields pyrazoline intermediates that require a subsequent oxidation step to form the aromatic pyrazole ring, using α,β-unsaturated nitriles can lead directly to aminopyrazoles. mdpi.comresearchgate.net

The key starting materials for 3-aminopyrazoles are often derivatives of acrylonitrile, such as β-alkoxy- or β-aminoacrylonitriles. The reaction proceeds via a Michael-type addition of the hydrazine, followed by cyclization and elimination of the leaving group (e.g., alcohol or amine) from the β-position, which drives the aromatization of the ring. chim.it This method is one of the most investigated for producing NH-3-aminopyrazoles and N-substituted 5-aminopyrazoles. chim.it

Multi-component reactions (MCRs) have gained significant traction as a powerful tool for synthesizing complex molecules like pyrazoles in a single, efficient step. nih.govrsc.org These reactions combine three or more starting materials in one pot, offering advantages in terms of operational simplicity, atom economy, and reduced waste. rsc.orgresearchgate.net

Several MCRs have been developed for the synthesis of pyrazole derivatives. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to produce 1H-pyrazole derivatives. longdom.org Another approach describes a one-pot, three-component reaction mediated by iodine for the efficient construction of multi-substituted aminopyrazoles from hydrazine hydrate, phenyl isothiocyanate, and ethyl acetoacetate. tandfonline.com These MCRs provide a modular and efficient pathway to highly functionalized pyrazoles, allowing for significant structural diversity. rsc.orgnih.gov

Table 2: Multi-Component Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine | Piperidine (B6355638) | Pyrano[2,3-c]pyrazoles | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-Pyrazoles | longdom.org |

| Malononitrile, Orthoester, Hydrazine derivative | Acetic acid / Ethanol (B145695) | Aminocyanopyrazoles | tandfonline.com |

| Hydrazine hydrate, Phenyl isothiocyanate, Ethyl acetoacetate | Iodine / Ethanol | Multi-substituted aminopyrazoles | tandfonline.com |

Introduction of the 2-Phenylethyl Substituent

A common method for synthesizing N-substituted pyrazoles involves the direct alkylation of a pre-formed NH-pyrazole ring. semanticscholar.org For the target compound, this would involve the N-alkylation of 1H-pyrazol-3-amine with a 2-phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate. These reactions are typically carried out under basic conditions to deprotonate the pyrazole nitrogen, rendering it nucleophilic. semanticscholar.org Phase-transfer catalysis can also be employed to facilitate the alkylation. researchgate.net

An alternative to traditional alkyl halides is the use of trichloroacetimidate (B1259523) electrophiles. A method for the N-alkylation of pyrazoles using phenethyl trichloroacetimidate and a Brønsted acid catalyst has been developed, providing good yields of N-alkyl pyrazole products. semanticscholar.orgmdpi.com While N-arylation methods, such as copper-catalyzed Ullmann-type reactions with arylboronic acids, are well-established for attaching aryl groups to pyrazole nitrogen, direct N-alkylation is the more pertinent approach for introducing the saturated 2-phenylethyl chain. researchgate.netorganic-chemistry.org The regioselectivity of alkylation on unsymmetrical pyrazoles can be an issue, often controlled by steric factors. mdpi.com

An alternative and often more direct strategy is to use a hydrazine derivative that already contains the 2-phenylethyl substituent. This precursor, (2-phenylethyl)hydrazine, can then participate in the cyclization reactions described in section 2.1 to form the desired 1-(2-phenylethyl)-1H-pyrazol-3-amine directly.

The synthesis of the required phenylethylamine precursor can be achieved through several routes. A classical method is the reduction of benzyl (B1604629) cyanide, for example, using hydrogen over a Raney-Nickel catalyst in ammonia (B1221849). wikipedia.org Another common approach is the reductive amination of acetophenone. orgsyn.org More modern techniques include the hydroamination of vinylarenes (styrene), which can be catalyzed by various transition-metal complexes to afford phenethylamines. nih.gov The resulting phenylethylamine can then be converted to (2-phenylethyl)hydrazine, which serves as the key building block for the pyrazole ring construction, ensuring the correct placement of the N1-substituent from the outset.

Regioselectivity Considerations in N-Substituted Pyrazole Synthesis

The synthesis of N-substituted pyrazoles, such as this compound, frequently involves the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound or its equivalent. A significant challenge in this approach is controlling the regioselectivity, as the reaction can theoretically yield two different regioisomers. The outcome of this reaction is governed by a combination of steric and electronic factors inherent to the reactants, as well as the specific reaction conditions employed.

The reaction between a substituted hydrazine and a β-dicarbonyl compound can result in the formation of two positional isomers. The distribution of these isomers is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. Steric hindrance, for instance, can play a pivotal role; bulkier substituents on either reactant can favor the formation of the less sterically crowded isomer mdpi.comdntb.gov.ua.

Recent studies have highlighted that the choice of solvent can dramatically influence the regiochemical outcome of pyrazole formation. While traditional syntheses often employ solvents like ethanol, this can lead to mixtures of regioisomers that are challenging to separate acs.org. Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly enhance regioselectivity acs.orgconicet.gov.ar. For example, in the reaction of 1,3-diketones with methylhydrazine, switching the solvent from ethanol to HFIP has been demonstrated to increase the ratio of the major regioisomer to as high as 97:3 conicet.gov.ar. This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reaction pathway to favor one isomer over the other.

The table below summarizes the effect of different solvents on the regioselectivity of a typical pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

| Solvent | Typical Regioisomeric Ratio (Isomer A : Isomer B) | Reference |

|---|---|---|

| Ethanol | Often results in mixtures | acs.org |

| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., 85:15) | conicet.gov.ar |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High selectivity (e.g., up to 97:3) | conicet.gov.ar |

Catalyst Systems and Reaction Conditions

The synthesis of this compound and its analogs is profoundly influenced by the choice of catalysts and the specific reaction conditions. These factors not only affect the reaction rate and yield but also play a crucial role in determining the regioselectivity of the final product.

Application of Acid and Base Catalysis

Both acid and base catalysis are widely employed in the N-alkylation of pyrazoles. Traditional methods often involve the deprotonation of the pyrazole nitrogen using a base, followed by reaction with an alkylating agent like an alkyl halide mdpi.comsemanticscholar.org. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH) google.commdpi.com. The choice of base can be critical and is often dependent on the reactivity of the alkylating agent and the specific pyrazole substrate.

Alternatively, acid-catalyzed N-alkylation provides a valuable synthetic route, particularly when strong bases are not desirable. Brønsted acids, such as camphorsulfonic acid (CSA), have been successfully used to catalyze the N-alkylation of pyrazoles with electrophiles like trichloroacetimidates mdpi.comdntb.gov.uasemanticscholar.orgresearchgate.netsemanticscholar.org. This method offers the advantage of proceeding under mild conditions and avoids the need for strong bases or high temperatures mdpi.comdntb.gov.uasemanticscholar.orgsemanticscholar.org. The reaction with phenethyl trichloroacetimidate, for instance, has been shown to produce N-alkylated pyrazoles in good yields mdpi.comdntb.gov.uaresearchgate.net. When unsymmetrical pyrazoles are used, these reactions can yield a mixture of regioisomers, with the major product often being determined by steric factors mdpi.comdntb.gov.uasemanticscholar.orgresearchgate.netsemanticscholar.org.

Transition Metal Catalysis in Carbon-Nitrogen Bond Formation

Transition metal catalysis, particularly with copper and palladium, has emerged as a powerful tool for the formation of the carbon-nitrogen bond in the synthesis of N-substituted pyrazoles mdpi.comsemanticscholar.org. These methods are especially valuable for the synthesis of N-aryl pyrazoles.

Copper-catalyzed reactions, often referred to as Chan-Lam or Buchwald-Hartwig type couplings, provide efficient pathways for C-N bond formation acs.orgresearchgate.netrsc.orgorganic-chemistry.orgnih.gov. These reactions can be carried out under various conditions, sometimes even without the need for a ligand or base researchgate.net. For example, copper(II) acetate has been used to catalyze the direct aerobic oxidative C(sp2)–H amination for the synthesis of pyrazoles acs.org.

Palladium-catalyzed C-N cross-coupling reactions have also been extensively developed for the synthesis of N-arylpyrazoles organic-chemistry.orgdntb.gov.uaacs.orgresearchgate.netacs.org. These reactions typically involve the coupling of a pyrazole derivative with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand, such as tBuBrettPhos organic-chemistry.orgacs.orgresearchgate.net. The choice of ligand is crucial for achieving high yields and can influence the scope of the reaction with respect to both the pyrazole and the aryl partner organic-chemistry.orgacs.orgresearchgate.net.

Optimization of Solvent Systems and Temperature Profiles

The optimization of solvent systems and temperature is critical for achieving high yields and controlling regioselectivity in the synthesis of N-substituted pyrazoles. The solvent can influence the solubility of reactants, the reaction rate, and the position of equilibrium.

Commonly used solvents in pyrazole synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) nih.govacs.orgnih.govacs.orgthieme-connect.com. The selection of the solvent can be dependent on the specific catalytic system being used. For instance, a study on the direct preparation of N-substituted pyrazoles from primary amines found DMF to be a suitable solvent for their protocol nih.govacs.orgacs.orgthieme-connect.com.

Temperature is another key parameter that requires careful optimization. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used organic-chemistry.orgresearchgate.netnih.gov. In some cases, temperature can be used to control the reaction outcome, leading to different products under different thermal conditions nih.gov. For example, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply adjusting the reaction temperature leads to the selective formation of either product nih.gov.

The following table summarizes various optimized reaction conditions for the synthesis of N-substituted pyrazoles.

Table 2: Optimized Reaction Conditions for N-Substituted Pyrazole Synthesis

| Catalyst System | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Camphorsulfonic Acid (CSA) | 1,2-Dichloroethane (DCE) | Reflux | Mild, acid-catalyzed N-alkylation | mdpi.com |

| Cu(OAc)2 / DABCO | DMSO | 100 °C | Aerobic C-H amination | acs.org |

| Pd Catalyst / tBuBrettPhos | - | - | C-N coupling of aryl triflates | organic-chemistry.orgacs.orgresearchgate.net |

| None (Thermal) | [HDBU][OAc] (Ionic Liquid) | 95 °C | Temperature-controlled divergent synthesis | nih.gov |

Advanced Techniques for Product Isolation and Analytical Characterization

Following the synthesis of this compound and its analogs, the crucial steps of product isolation and characterization are necessary to ensure the purity and confirm the structure of the target compound, especially when regioisomers are formed.

The separation of regioisomeric mixtures of N-substituted pyrazoles is commonly achieved using silica (B1680970) gel column chromatography uab.catmdpi.com. The choice of eluent is critical for achieving good separation, with solvent systems like ethyl acetate in hexane (B92381) being frequently employed uab.cat. In some cases, the separation of enantiomers of chiral N-substituted pyrazoles can be accomplished using chiral stationary phases in high-performance liquid chromatography (HPLC) nih.gov.

Once isolated, a suite of analytical techniques is used for the unambiguous characterization of the pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization process. 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, which is essential for structural elucidation mdpi.comnih.govresearchgate.netktu.edu.

Chemical Reactivity and Derivatization Strategies of 1 2 Phenylethyl 1h Pyrazol 3 Amine

Reactivity of the Amino Group (at C-3 of the pyrazole (B372694) ring)

The exocyclic amino group at the C-3 position is the most reactive site for many chemical reactions involving 1-(2-phenylethyl)-1H-pyrazol-3-amine. Its nucleophilic character is the basis for a wide range of derivatization strategies.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, readily attacking electron-deficient species. This reactivity allows for the straightforward introduction of a wide variety of functional groups through reactions such as acylation, alkylation, and sulfonylation. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov

For instance, acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These transformations can alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Table 1: Examples of Reactions of the Amino Group with Electrophiles

| Electrophilic Reagent | Reagent Class | Product Structure (Illustrative) | Product Class |

| Acetyl chloride | Acyl Halide | Amide | |

| Benzenesulfonyl chloride | Sulfonyl Halide | Sulfonamide | |

| Methyl iodide | Alkyl Halide | Secondary Amine |

The amino group at the C-3 position is inherently nucleophilic and, under normal conditions, does not react with other nucleophiles. researchgate.netuni-muenchen.de For a reaction with a nucleophile to occur, the amino group must first be transformed into a suitable leaving group. A classic example of this is the diazotization reaction, where treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the primary amino group into a diazonium salt.

While often unstable, pyrazole diazonium salts can serve as intermediates in substitution reactions where the diazonium group is displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl). This two-step sequence allows for the introduction of functionalities that are not accessible through direct electrophilic substitution.

Pyrazole Ring Transformations and Annulation Reactions

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions typically involve the participation of the C-3 amino group and the adjacent C-4 carbon atom of the pyrazole ring acting as a binucleophilic system. chim.it

The construction of fused bicyclic systems, such as pyrazolopyridines, is a common strategy in drug discovery. nih.gov A prevalent method involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic reagent, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. chim.itnih.gov

For example, the reaction of this compound with a 1,3-diketone in an acidic medium proceeds through an initial condensation with one carbonyl group to form an enaminone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-b]pyridine core. The specific regioisomer formed can depend on the nature of the substituents on the diketone. nih.gov Similarly, reactions with other appropriate precursors can lead to the formation of different fused systems like pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyrazoles. chim.it

Table 2: Annulation Reactions for Fused Heterocyclic Systems

| Reagent | Fused System Formed | General Structure |

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | |

| Diethyl malonate derivative | Pyrazolo[3,4-b]pyridin-4-one | |

| α-Haloketone | Imidazo[1,2-b]pyrazole |

Targeted Chemical Derivatization for Enhanced Research Utility and Functionalization

Targeted chemical derivatization of this compound is a key strategy for optimizing its properties for various research applications, particularly in the development of new therapeutic agents. nih.govnih.gov Functionalization can be directed at several key positions on the molecule to systematically modulate its biological activity, selectivity, and pharmacokinetic profile.

The primary sites for derivatization are the 3-amino group and the C-4 position of the pyrazole ring. As discussed, the amino group can be readily acylated, alkylated, or used to form ureas and thioureas. The C-4 position, being an electron-rich carbon on the pyrazole ring, is susceptible to electrophilic substitution reactions such as halogenation, nitration, or formylation (e.g., Vilsmeier-Haack reaction). mdpi.com

These initial derivatives can then serve as handles for further modifications. For example, a 4-formyl derivative can be converted into a variety of other functional groups or used in condensation reactions to build larger molecular architectures. semanticscholar.org This systematic approach allows for the creation of a diverse library of compounds, which is essential for exploring structure-activity relationships and identifying lead compounds with improved potency and drug-like properties. nih.gov

Table 3: Strategies for Targeted Chemical Derivatization

| Position | Derivatization Reaction | Reagent Example | Purpose / Application |

| 3-Amino Group | Acylation | Acyl Chlorides | Modify H-bonding, lipophilicity |

| Reductive Amination | Aldehydes/Ketones | Introduce diverse substituents | |

| Urea Formation | Isocyanates | SAR studies, H-bond donors/acceptors | |

| C-4 Position | Vilsmeier-Haack | POCl₃, DMF | Introduction of a formyl group for further functionalization |

| Halogenation | N-Bromosuccinimide (NBS) | Introduce a handle for cross-coupling reactions | |

| N-1 Substituent | Modification of Phenylethyl group | N/A (requires synthesis from a modified starting material) | Modulate steric bulk and lipophilicity |

Computational Chemistry and Theoretical Investigations of 1 2 Phenylethyl 1h Pyrazol 3 Amine

Molecular Structure Optimization and Conformational Analysis via Computational Methods

Molecular structure optimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This results in the most stable, lowest-energy conformation of the molecule. For a flexible molecule like 1-(2-Phenylethyl)-1H-pyrazol-3-amine, which contains several rotatable single bonds, conformational analysis is essential to identify the global minimum energy structure among various possible spatial arrangements (conformers).

The process involves systematically rotating the bonds, particularly the C-C and C-N bonds of the phenylethyl side chain, to explore the conformational space. The energy of each conformer is calculated, and the structure with the lowest energy is identified as the most stable. These calculations can reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.34 Å |

| Bond Length | N2-C3 (pyrazole) | ~1.33 Å |

| Bond Length | C3-C4 (pyrazole) | ~1.40 Å |

| Bond Length | C4-C5 (pyrazole) | ~1.38 Å |

| Bond Length | C5-N1 (pyrazole) | ~1.36 Å |

| Bond Length | C3-N(amine) | ~1.37 Å |

| Bond Angle | C5-N1-N2 | ~112° |

| Bond Angle | N1-N2-C3 | ~105° |

| Dihedral Angle | C(phenyl)-C-C-N1 | Variable (defines conformation) |

**4.2. Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the 3-amino group, which are the most likely sites for electrophilic attack. The LUMO is likely distributed over the pyrazole and phenyl rings.

Table 2: Representative FMO Properties for a Pyrazole Derivative

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The map is color-coded to indicate different potential values: red areas represent regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas indicate the most positive potential (electron-poor, prone to nucleophilic attack). libretexts.orgresearchgate.net Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the nitrogen of the 3-amino group due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially the hydrogen atoms of the aromatic phenyl ring. These sites are susceptible to nucleophilic attack.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org This analysis provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic interactions. fiu.edu The calculation partitions the total electron population among the constituent atoms.

In this compound, the Mulliken charge distribution is expected to show that the nitrogen atoms are the most electronegative, bearing a significant negative partial charge. researchgate.net Conversely, the hydrogen atoms, especially those bonded to the amino group, would be the most electropositive. researchgate.netresearchgate.net Carbon atoms will have varying charges depending on their bonding environment; for instance, the C3 carbon attached to two nitrogen atoms is expected to be more electropositive than other carbons in the rings.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms

| Atom | Typical Calculated Charge (a.u.) |

|---|---|

| N1 (pyrazole) | -0.45 to -0.60 |

| N2 (pyrazole) | -0.20 to -0.35 |

| C3 (pyrazole) | +0.25 to +0.40 |

| N (amine) | -0.50 to -0.70 |

| H (amine) | +0.30 to +0.45 |

Quantum Chemical Calculations: Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems. jcsp.org.pk It has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for molecules the size of this compound. arxiv.orgmdpi.com

The analyses described above—geometry optimization, FMO, MEP, and Mulliken charges—are typically performed using DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). nih.govresearchgate.net The choice of functional and basis set is crucial for obtaining reliable and accurate results that can be correlated with experimental findings. DFT is not only used to predict the ground-state properties but also to model reaction mechanisms and transition states. researchgate.net

Theoretical Prediction of Tautomerism and Regioselectivity

Pyrazoles substituted with amino groups at the 3- or 5-position can exhibit tautomerism, which involves the migration of a proton. nih.govresearchgate.net For this compound, the nitrogen at position 1 is already substituted, which prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. mdpi.com However, side-chain tautomerism between the amino form (this compound) and the imino form (1-(2-Phenylethyl)-2,5-dihydro-1H-pyrazol-3-imine) is possible.

Computational methods, particularly DFT, can be employed to predict the most stable tautomer. nih.govdoaj.org This is achieved by performing geometry optimization for each tautomeric form and calculating their relative energies. The tautomer with the lowest calculated energy is predicted to be the most abundant species at equilibrium. These calculations can also consider the effects of different solvents to model the tautomeric equilibrium under various experimental conditions. mdpi.com

Furthermore, the electronic properties derived from DFT calculations, such as atomic charges and the shapes of frontier orbitals, can be used to predict the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions, the reaction is most likely to occur at the site with the highest electron density or the largest HOMO coefficient, which for this molecule is expected to be on the pyrazole ring. mdpi.com

Computational Investigations of this compound: Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity, typically in units of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In silico studies on various pyrazole-containing compounds have demonstrated their potential to interact with a range of biological targets. These studies often report key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole scaffold and specific amino acid residues within the active site of the target protein. For instance, research on pyrazole derivatives has explored their interactions with enzymes like cyclooxygenase-2 (COX-2), which is relevant to anti-inflammatory activity. nih.gov

However, the specific substitution of a 2-phenylethyl group at the N1 position and an amine group at the C3 position of the pyrazole ring, as in this compound, would confer a unique three-dimensional structure and set of physicochemical properties. These unique features would dictate its specific binding mode and affinity for any given biological target. Without dedicated molecular docking studies on this particular compound, it is not possible to provide specific data on its binding poses, interacting residues, or predicted binding affinities.

Consequently, data tables summarizing binding energies, inhibition constants (Ki), or specific amino acid interactions for this compound with any biological target cannot be generated at this time. Further computational research focusing specifically on this molecule is required to elucidate its potential molecular interactions and predict its binding affinities.

Biological Activities and Preclinical Mechanisms of Action in Vitro Studies

Enzyme Inhibition Mechanisms

The aminopyrazole core is a key pharmacophore that interacts with numerous enzymatic targets. Its derivatives have been identified as inhibitors of several key enzyme families, including protein kinases, metabolic enzymes like dihydroorotate (B8406146) dehydrogenase, and microbial enzymes such as ammonia (B1221849) monooxygenase.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. medchemexpress.com Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting DNA and RNA synthesis and cell proliferation, making it a target for immunosuppressive, antiviral, and anticancer therapies. medchemexpress.comnih.gov

Research has identified pyrazole-containing compounds as potent inhibitors of human DHODH. Specifically, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives were synthesized and shown to effectively inhibit the enzyme. nih.govebi.ac.uk Structure-activity relationship (SAR) studies on this class of compounds revealed that modifications to the pyrazole (B372694) and azine rings could significantly modulate inhibitory activity. For instance, the compound 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was found to be a highly active inhibitor, demonstrating greater potency than the known DHODH inhibitors brequinar (B1684385) and teriflunomide (B560168) in enzymatic and cell-based assays. nih.govebi.ac.uk

Ammonia Monooxygenase (AMO) Inhibition and Related Enzymes

Ammonia monooxygenase (AMO) is the enzyme that catalyzes the first, rate-limiting step of nitrification—the oxidation of ammonia to hydroxylamine. nih.govnih.gov This process is carried out by both ammonia-oxidizing bacteria (AOB) and archaea (AOA). nih.gov Inhibiting AMO is a key strategy in agriculture to reduce nitrogen loss from fertilizers and minimize environmental pollution. acs.org

Pyrazole derivatives are among the most well-known and effective nitrification inhibitors. For example, 3,4-dimethyl-1H-pyrazole (DMP) is a commercially used inhibitor. acs.orgunimelb.edu.au Studies on the mechanism suggest that these compounds act as noncompetitive inhibitors of AMO. acs.org Phenylacetylene, an aromatic alkyne with structural similarities to a phenylethyl substituent, was also shown to be a specific and irreversible inhibitor of AMO, highlighting that it does not compete with the ammonia substrate for binding at the active site. nih.govresearchgate.net This suggests that pyrazole-based inhibitors may bind to a site on the AMO enzyme distinct from the substrate-binding site, leading to inhibition of its catalytic activity. nih.govresearchgate.net

Exploration of Other Enzymatic Targets and Biochemical Pathways

The versatility of the pyrazole scaffold allows its derivatives to inhibit a wide range of other enzymes beyond kinases and DHODH.

Carbonic Anhydrases (CAs): A series of pyrazole-based benzene (B151609) sulfonamides were evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, IX, and XII, which are implicated in disorders like glaucoma and cancer. rsc.org Several derivatives showed potent, submicromolar inhibition, surpassing the activity of the standard drug acetazolamide. rsc.org

Meprins: Pyrazole derivatives have been investigated as inhibitors of meprin α and meprin β, zinc-dependent metalloproteases involved in inflammation and tissue remodeling. A 3,5-diphenylpyrazole (B73989) compound demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov

DapE: The bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) is a target for novel antibiotics. Pyrazole-based inhibitors designed as bioisosteres of tetrazole analogs were synthesized and shown to be competitive inhibitors of DapE from Haemophilus influenzae. nih.govmdpi.com

These examples underscore the broad utility of the pyrazole core in designing specific inhibitors for diverse enzymatic targets, driven by its favorable chemical properties and structural versatility. nih.govresearchgate.net

Receptor Modulation and Ligand Binding Studies

The interaction of 1-(2-Phenylethyl)-1H-pyrazol-3-amine and related pyrazole-containing compounds with various receptors has been a subject of preclinical research. These in vitro studies focus on understanding the binding affinity, specificity, and functional effects of these molecules on specific biological targets, which is crucial for evaluating their therapeutic potential.

Bradykinin (B550075) B1 Receptor Antagonism (as observed in related pyrazole derivatives)

The bradykinin B1 receptor, a G protein-coupled receptor, is typically not present in healthy tissues but is induced by tissue injury and inflammation. mdpi.com Its activation is implicated in chronic pain and inflammation, making it a target for analgesic and anti-inflammatory drugs. mdpi.comnih.gov While direct studies on this compound are not specified, the broader class of pyrazole derivatives has been investigated for bradykinin B1 receptor antagonism.

Screening of combinatorial libraries has led to the identification of potent and selective competitive antagonists for the bradykinin B1 receptor. wustl.edu For instance, certain isoxazole-pyrazole derivatives have been synthesized and shown to act as human bradykinin B1 antagonists. nih.gov These findings suggest that the pyrazole scaffold can be a key structural element for developing antagonists that block the B1 receptor, potentially mitigating inflammatory responses and pain. nih.gov The specificity of these pyrazole-based compounds is noteworthy, with some showing over 1000-fold greater selectivity for the B1 receptor compared to the B2 receptor and other receptors, ion channels, and enzymes. wustl.edu

Neuropeptide Y5 (NPY5) Receptor Modulation

The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is heavily involved in regulating food intake. nih.govlookchem.com Consequently, NPY Y5 receptor antagonists are being explored as potential treatments for obesity and other eating disorders. nih.govlookchem.com The pyrazole scaffold has been identified as a promising core structure for developing NPY Y5 receptor antagonists.

High-throughput screening of chemical libraries identified pyrazole-containing compounds with affinity for the human NPY Y5 receptor. nih.govlookchem.com Subsequent chemical optimization led to the development of 1-Aryl-3-carboxamido-5-alkylpyrazoles. One such derivative, 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole, demonstrated an IC₅₀ of 80 nM for the human NPY Y5 receptor and was effective in reducing food intake in animal models. nih.gov This highlights the potential of pyrazole derivatives to modulate the NPY system, specifically by antagonizing the Y5 receptor.

General Receptor Interaction Profiling and Specificity

The therapeutic utility of a compound is often dependent on its specificity for the intended target. Pyrazole derivatives have been profiled against various receptors to determine their selectivity. As mentioned, pyrazole-based bradykinin B1 receptor antagonists have demonstrated high specificity, showing minimal interaction with the B2 receptor and a panel of other biological targets. wustl.edu

In the context of NPY receptor modulation, ligands are evaluated for their affinity across different NPY receptor subtypes (e.g., Y1, Y2, Y5) to ensure targeted action. embopress.org The development of chimeric peptides has aided in creating ligands with picomolar affinity and high specificity for the Y5-receptor. dntb.gov.ua For pyrazole-based NPY Y5 antagonists, the focus is on achieving high selectivity to avoid off-target effects that could arise from interacting with other NPY receptors involved in different physiological processes. nih.govembopress.org

Antipathogenic Activities (In Vitro/Preclinical)

The pyrazole nucleus is a core component in many compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. nih.govacademicstrive.comglobalresearchonline.net The search for new antipathogenic agents is driven by the increasing incidence of microbial infections and antibiotic resistance. nih.gov

Antibacterial Effects

Numerous studies have demonstrated the antibacterial potential of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.nettsijournals.com The functionalization of the pyrazole ring with different substituents allows for the modulation of its antibacterial activity. nih.govmdpi.com

For example, certain novel pyrazolyl 1,3,4-thiadiazines and hydrazones derived from a pyrazole core have shown considerable antimicrobial activity. nih.gov One hydrazone derivative displayed high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 62.5–125 µg/mL against tested microorganisms, which were lower than the standard drug chloramphenicol (B1208) in some cases. nih.gov Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives found that some compounds exhibited promising activity against several bacterial species. tsijournals.com The versatility of the pyrazole scaffold makes it a valuable template for developing new antibacterial agents. researchgate.net

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacillus subtilis | 125 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Klebsiella pneumoniae | 62.5 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 125 | nih.gov |

| 1,3,5-trisubstituted pyrazole (Compound 2d) | Staphylococcus aureus | 12.5 | tsijournals.com |

| 1,3,5-trisubstituted pyrazole (Compound 2d) | Bacillus subtilis | 25 | tsijournals.com |

| 1,3,5-trisubstituted pyrazole (Compound 2d) | Escherichia coli | 25 | tsijournals.com |

| 1,3,5-trisubstituted pyrazole (Compound 2d) | Pseudomonas aeruginosa | 12.5 | tsijournals.com |

Antifungal Effects

In addition to antibacterial properties, pyrazole derivatives have been recognized for their antifungal activity against various pathogenic fungi. nih.govniscpr.res.in The structural diversity of pyrazoles allows for the synthesis of compounds with significant efficacy against fungal strains, including those affecting agriculture. nih.gov

Research into pyrazole carboxamides and isoxazolol pyrazole carboxylates has identified compounds with notable in vitro activity against phytopathogenic fungi like Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative exhibited particularly significant antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the positive control, carbendazol. nih.gov Similarly, pyrazole thio-oxadiazole derivatives have shown good antifungal activity, which varies depending on the substituent groups on the core structure. niscpr.res.in These findings underscore the potential of the pyrazole framework in the development of novel antifungal agents. tsijournals.com

| Compound Type | Fungal Strain | Activity (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate (7ai) | Alternaria porri | 2.24 | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Marssonina coronaria | 3.21 | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Cercospora petroselini | 10.29 | nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | nih.gov |

| Pyrazole Carboxamide (7af) | Alternaria porri | 15.82 | nih.gov |

| Pyrazole Carboxamide (7bc) | Rhizoctonia solani | 12.35 | nih.gov |

| 1,3,5-trisubstituted pyrazole (Compound 2b) | Candida albicans | 12.5 | tsijournals.com |

| 1,3,5-trisubstituted pyrazole (Compound 2d) | Candida albicans | 12.5 | tsijournals.com |

Antiviral Effects

The pyrazole scaffold is a key component in a variety of compounds exhibiting significant antiviral properties. nih.govmdpi.com Research has shown that pyrazole derivatives are active against a range of viruses. For instance, certain substituted pyrazoles have demonstrated potency against Hepatitis A virus (HAV) and Herpes simplex virus (HSV). nih.gov Other studies have focused on developing pyrazole-based agents against influenza virus and Newcastle disease virus (NDV), a highly contagious virus affecting poultry. nih.gov

In one study, a series of 4-substituted pyrazole derivatives were evaluated for their ability to inhibit virus-induced haemagglutination caused by NDV. nih.gov Notably, specific hydrazone and thiazolidinedione derivatives of pyrazole achieved 100% protection against the virus with no mortality observed in the preclinical model. nih.gov The unique chemical structure of pyrazoles allows for extensive modification, which is instrumental in the development of compounds with enhanced and specific antiviral properties. nih.gov

Anti-inflammatory and Immunomodulatory Effects (In Vitro/Preclinical Investigations)

Pyrazole derivatives are widely recognized for their anti-inflammatory potential. mdpi.comsciencescholar.us The pyrazole nucleus is a core feature in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs). sciencescholar.usnih.gov

In vitro and preclinical studies have shown that these compounds can modulate key inflammatory pathways. For example, certain pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The screening of a library of pyrazolo[1,5-a]quinazolines and related compounds identified several derivatives that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical component in many inflammatory responses. mdpi.com

Regarding immunomodulatory effects, plant-derived compounds are often studied for their ability to modulate the immune response. nih.gov Plant extracts containing various secondary metabolites have been shown to affect the immune system by regulating cytokine release, phagocytic activity, and other immune cell functions. nih.gov For example, studies on specific phenylpropanoid dimers demonstrated an ability to suppress the production of disease-exacerbating cytokines IL-6 and IL-10 in infected macrophages.

Anticancer Activities (In Vitro Cell Line Studies and Preclinical Models)

The anticancer properties of pyrazole-containing compounds have been extensively investigated across a multitude of human cancer cell lines. srrjournals.commdpi.comwaocp.org Derivatives have shown cytotoxic and anti-proliferative activity against breast (MCF-7, MDA-MB-231, MDA-MB-468, 4T1), lung (A549), liver (HepG2), and colon cancer cell lines, among others. srrjournals.commdpi.comnih.govnih.govresearchgate.net

Mechanistic studies have revealed that these compounds can induce cancer cell death and inhibit proliferation through various pathways. Observed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases (such as G0/G1, S, or G2/M), and the inhibition of tubulin polymerization, which is crucial for cell division. mdpi.comnih.govresearchgate.net For example, one novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells by causing phosphatidylserine (B164497) externalization, activating caspases-3/7, and promoting DNA fragmentation. mdpi.com Another study showed a pyrazole derivative arrested the cell cycle in the S phase and triggered apoptosis by elevating levels of reactive oxygen species (ROS) and increasing caspase 3 activity. nih.gov

The table below summarizes the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| PTA-1 | MDA-MB-231 (Breast) | Low micromolar | mdpi.com |

| Derivative 3f | MDA-MB-468 (Breast) | 14.97 (at 24h) | nih.gov |

| Derivative 3f | MDA-MB-468 (Breast) | 6.45 (at 48h) | nih.gov |

| Compound 10 | A549 (Lung) | 2.2 | srrjournals.com |

| Pyrazole 13 | 4T1 (Breast) | 25 | researchgate.net |

| Carbothioamide Derivative | HepG-2 (Liver) | 6.78 | srrjournals.com |

| Carbothioamide Derivative | HepG-2 (Liver) | 16.02 | srrjournals.com |

| Indole C-glycoside Hybrids | MCF-7 (Breast) | 0.67–4.67 | srrjournals.com |

Antioxidant Activities (In Vitro Assays)

Several aminopyrazole derivatives have demonstrated notable antioxidant properties in various in vitro assays. nih.govnih.gov The antioxidant capacity is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the nitric oxide scavenging method. nih.govresearchgate.net

In a study of newly synthesized 5-aminopyrazole derivatives, the DPPH assay was used to measure their ability to scavenge free radicals, with results expressed as a percentage of antioxidant activity. nih.gov Other research has confirmed the promising antioxidant properties of aminopyrazole derivatives through radical scavenging screenings and assays measuring the inhibition of ROS formation in human platelets. nih.gov The antioxidant activity of these compounds is often attributed to the presence of the free amino group on the pyrazole ring. nih.gov Complementary electron spin resonance (EPR)-based assays are also used to characterize the free radical scavenging activities of pyrazole compounds. mdpi.com

Common spectrophotometric methods for assessing antioxidant activity include:

DPPH Assay: Measures the scavenging of the stable DPPH radical. mdpi.com

Folin-Ciocalteu (FC) Assay: Detects total phenolic content, which often correlates with antioxidant activity. mdpi.com

β-Carotene Bleaching Assay: Evaluates the ability of an antioxidant to prevent the oxidative bleaching of β-carotene. mdpi.com

Biochemical and Cellular Assay Methodologies

Enzymatic inhibition assays are crucial for determining the potency of a compound against a specific enzyme target. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a given biological process or enzyme activity by 50%. researchgate.net This value is a standard measure of a drug's efficacy. researchgate.net

For pyrazole derivatives, enzymatic assays have been used to evaluate their inhibitory effects on various enzymes. For instance, some pyrazoles have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com Others have shown inhibitory activity against bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as antibiotics. nih.gov The IC50 values are determined from dose-response curves, and lower values indicate greater potency. nih.gov

Cell-based assays are fundamental tools for evaluating the biological effects of compounds in a cellular context, providing insights into cytotoxicity, cell proliferation, and antiviral activity. nih.govnih.gov

Cellular Growth and Viability Assays:

MTT Assay: This is a common colorimetric assay used to assess cell viability and proliferation. It measures the activity of cellular enzymes that reduce the yellow tetrazolium dye (MTT) to purple formazan (B1609692) in living, metabolically active cells. waocp.orgresearchgate.net A decrease in formazan production indicates reduced cell viability or proliferation.

ATP-Based Assays: Since ATP is a marker of metabolically active cells, its quantification can determine the number of viable cells. Luminescent assays using luciferase can measure ATP levels with high sensitivity. sigmaaldrich.com

Dye Exclusion Assays: Methods like the trypan blue exclusion assay distinguish between viable and non-viable cells based on cell membrane integrity. nih.gov

Viral Replication Assays:

CPE Reduction Assay: This method measures a compound's ability to protect cells from the cytopathic effects (CPE), such as cell death, induced by a virus. virusbankplatform.be

Virus Yield Assay: This assay directly quantifies the amount of new virus produced by infected cells in the presence of a test compound, typically by measuring viral RNA (via qRT-PCR) or infectious virus titers. virusbankplatform.be

Plaque Reduction Assay: A standard method for quantifying infectious virus, where the ability of a compound to reduce the number of plaques (zones of cell death) formed in a cell monolayer is measured. virusbankplatform.be

Neuraminidase Activity Assay: For viruses like influenza, assays that measure the activity of viral enzymes such as neuraminidase can be used to assess viral replication and the inhibitory effect of compounds. nih.gov

These assays are critical for the initial screening and mechanistic study of compounds like this compound and its derivatives, providing essential data on their potential as therapeutic agents. nih.govintellicyt.com

Research Findings on this compound Inconclusive

Extensive literature searches have not yielded specific studies on the real-time spectroscopic and kinetic measurements of the chemical compound this compound, particularly concerning its effects on oxygen consumption.

Despite a thorough review of available scientific databases and research articles, no direct experimental data or detailed research findings related to the impact of this compound on mitochondrial respiration or other oxygen-dependent biological processes were identified.

Therefore, it is not possible to provide an analysis or generate data tables on the real-time spectroscopic and kinetic measurements for this specific compound as requested. The current body of scientific literature does not appear to contain studies that have investigated these particular biological activities and preclinical mechanisms of action for this compound.

Structure Activity Relationship Sar Studies of 1 2 Phenylethyl 1h Pyrazol 3 Amine and Analogs

Impact of Substituents on the Pyrazole (B372694) Ring

The pyrazole core is a versatile scaffold, and substitutions at its various positions (N1, C3, C4, and C5) have a profound impact on the pharmacological profile of its derivatives. researchgate.net

The substituent at the N1 position of the pyrazole ring plays a pivotal role in modulating the biological activity of its derivatives, including kinase inhibitors. nih.gov The nature of this substituent can influence key properties such as potency, selectivity, and pharmacokinetic profiles. For instance, in the development of certain kinase inhibitors, the introduction of N-alkylated pyrazoles led to high potency. nih.gov However, these modifications also resulted in a high efflux rate, a mechanism by which cells actively transport compounds out, thereby reducing their intracellular concentration and efficacy. nih.gov

Further studies have shown that substituting the N1 position with N-pyridinyl derivatives can lead to a more favorable balance of properties, exhibiting a lower efflux rate while maintaining acceptable potency. nih.gov Computational studies on N1-substituted pyrazole derivatives as B-Raf kinase inhibitors have underscored the importance of this position for stable interactions within the active site of the target protein. nih.gov The most active compounds were found to form stable interactions with key residues at the entrance of the B-Raf active site. nih.gov Additionally, a "water wire," a chain of water molecules that mediates hydrogen bonds, was identified connecting the N2 of the pyrazole ring with specific amino acid residues (Cys532 and Ser536), a feature that was more prominent in the most active compounds. nih.gov These findings highlight that the size, shape, and electronic properties of the N1-substituent, such as the 2-phenylethyl group, are critical determinants of biological activity, influencing both direct interactions with the target and broader pharmacokinetic properties.

| N1-Substituent Modification | Observed Effect on Biological Potency | Reference |

| N-alkylation | High potency but also high efflux rate in kinase inhibitors. | nih.gov |

| N-pyridinyl substitution | Lower efflux rate with acceptable potency in kinase inhibitors. | nih.gov |

| Specific N1-substituents | Formation of stable interactions with residues at the entrance of the B-Raf kinase active site. | nih.gov |

| Optimal N1-substituents | Facilitation of a stable "water wire" hydrogen-bond network in the B-Raf active site. | nih.gov |

Substitutions at the C4 and C5 positions of the pyrazole ring are instrumental in fine-tuning the biological activity of its derivatives. The C4 position is a common site for electrophilic substitution reactions due to its electron-rich nature. mdpi.comnih.gov In a series of pyrazole-substituted nitrogenous heterocyclic ring systems, the introduction of a 4-methoxyphenyl (B3050149) group at the C4 position of the pyrazole moiety led to higher anti-inflammatory activity compared to congeners with a 4-bromophenyl group. researchgate.net

The C5 position, being adjacent to the N1 nitrogen, also significantly influences the molecule's properties. Studies on the interaction of pyrazole derivatives with cytochrome P450 2E1 (CYP2E1) have shown that the nature of the substituent at C5 can affect binding affinity. nih.gov For example, the introduction of a methyl group at the C4 position resulted in a 50-fold increase in affinity for CYP2E1 compared to the unsubstituted pyrazole, while a phenyl group at the C3 position did not lead to an increase in affinity. nih.gov Furthermore, the presence of methyl groups at both the C3 and C5 positions was found to block binding to the enzyme. nih.gov These findings demonstrate that even small modifications at these positions can lead to substantial changes in biological activity by altering the steric and electronic profile of the molecule and its ability to interact with specific biological targets.

| Ring Position | Substituent | Observed Effect on Biological Activity | Reference |

| C4 | 4-Methoxyphenyl | Higher anti-inflammatory activity compared to 4-bromophenyl. | researchgate.net |

| C4 | Methyl | 50-fold increase in affinity for CYP2E1. | nih.gov |

| C3 and C5 | Methyl (simultaneously) | Blocked binding to CYP2E1. | nih.gov |

| C3 | Phenyl | No increase in affinity for CYP2E1 relative to unsubstituted pyrazole. | nih.gov |

Stereochemical Considerations within the 2-Phenylethyl Moiety and its Derivatives

Stereochemistry plays a crucial role in drug design, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. researchgate.netomicsonline.orgntu.edu.sg In the context of analogs of 1-(2-phenylethyl)-1H-pyrazol-3-amine, the 2-phenylethyl moiety can contain a chiral center, particularly if substituted on the ethyl chain. The spatial arrangement of substituents around this chiral center can significantly influence the molecule's interaction with its biological target.

A pertinent example can be found in the study of stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), an extremely potent analgesic agent. nih.gov This molecule possesses a chiral carbon atom in the 2-phenylethyl moiety. Research has demonstrated that the configuration at this chiral center has a profound impact on the drug's analgesic potency and its affinity and selectivity for opioid receptors. nih.gov Specifically, the (S) configuration at the phenylethyl 2-carbon atom, in combination with the (3R,4S) configuration at the piperidine (B6355638) ring, was found to be beneficial for analgesic potency and inhibitory effects in isolated tissue preparations (guinea pig ileum and mouse vas deferens). nih.gov Conversely, the corresponding antipodes were the least potent among the isomers. This dramatic difference in activity between stereoisomers underscores the importance of a precise three-dimensional fit between the drug molecule and its receptor, highlighting that even subtle changes in the spatial orientation of the phenylethyl group can lead to significant variations in biological response.

Modulations of the Linker between Pyrazole and Phenylethyl Groups

The linker connecting the pyrazole ring and the phenylethyl moiety, in this case, an ethyl group, is a critical component that determines the relative spatial orientation of these two key structural fragments. Modifications to this linker, such as changing its length, rigidity, or composition, can have a significant impact on the biological activity of the molecule.

In a study of 1-phenyl carboxyl pyrazole derivatives, homologation of the linker, which involves increasing its length, led to a 5- to 7-fold decrease in binding affinity. researchgate.net This suggests that an optimal distance and orientation between the pyrazole and phenyl rings are necessary for effective interaction with the biological target. Altering the linker length can disrupt this optimal positioning, leading to a loss of key binding interactions. While this example pertains to a different specific scaffold, the principle is broadly applicable in drug design. For this compound, the two-carbon ethyl linker dictates a specific spatial relationship between the pyrazole and phenyl groups. Shortening or lengthening this linker would alter this relationship, potentially impacting how the molecule fits into a binding pocket and interacts with amino acid residues.

Correlation between Advanced Molecular Descriptors and Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity using statistical models. ej-chem.org These studies employ molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

Several QSAR studies have been conducted on pyrazole derivatives to identify the key molecular features that govern their biological activity. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors found that the activity was significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org Another study, a 5D-QSAR analysis of 1H-pyrazole derivatives as EGFR inhibitors, highlighted the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the activity. nih.gov These models, once validated, can be used to predict the biological activity of newly designed compounds.

| QSAR Study Type | Key Findings and Correlated Descriptors | Reference |

| 2D-QSAR on 1H-pyrazole-1-carbothioamide derivatives (EGFR inhibitors) | Biological activity was influenced by adjacency and distance matrix descriptors. | nih.govacs.org |

| 5D-QSAR on 1H-pyrazole derivatives (EGFR inhibitors) | Contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields were important for activity. | nih.gov |

| General QSAR on pyrazolone (B3327878) derivatives | Correlation between various computed molecular descriptors and antimicrobial activity was established. | ej-chem.org |

Applications of 1 2 Phenylethyl 1h Pyrazol 3 Amine As a Scaffold in Medicinal Chemistry

Role as a Building Block for the Synthesis of Complex Bioactive Molecules

The inherent reactivity and structural features of 1-(2-Phenylethyl)-1H-pyrazol-3-amine make it an excellent starting material for the construction of more complex and biologically relevant molecules. The presence of a reactive amino group and multiple nitrogen atoms within the pyrazole (B372694) ring allows for a variety of chemical transformations, enabling the elaboration of the core scaffold into diverse chemical architectures. scirp.org

A key aspect of its utility lies in its role as a precursor for the synthesis of fused heterocyclic systems, which are often associated with significant pharmacological activity. Research has demonstrated that 5-amino-N-substituted pyrazoles can be readily cyclized to form imidazo[1,2-b]pyrazoles, pyrazolo[1,5-a]pyrimidines, and other polycyclic structures known to possess a range of biological effects. scirp.orgresearchgate.net

The versatility of the aminopyrazole core as a building block is further exemplified by its use in multicomponent reactions, which allow for the rapid generation of molecular diversity from simple starting materials. nih.gov This approach is highly valuable in the early stages of drug discovery for the creation of compound libraries for high-throughput screening.

Integration into Established Pharmacophores for Rational Drug Design

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The this compound scaffold contains key pharmacophoric elements that can be strategically utilized in rational drug design. The 3-amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. The aromatic phenylethyl group provides a significant hydrophobic feature.

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore found in numerous protein kinase inhibitors. nih.goved.ac.uk This privileged substructure is known to interact with the hinge region of the ATP-binding site of many kinases. The 1-(2-phenylethyl) substituent can be strategically employed to occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.

Pharmacophore mapping studies on various pyrazole derivatives have demonstrated the importance of hydrophobic groups and hydrogen bond acceptors for their biological activity. nih.gov The this compound scaffold neatly fits this profile, offering a combination of features that can be fine-tuned through synthetic modifications to optimize interactions with a specific biological target. The flexibility of the phenylethyl side chain also allows it to adopt various conformations, potentially enabling it to fit into different binding pockets.

Scaffold for the Development of Protein Kinase Inhibitors (PKIs)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, protein kinase inhibitors (PKIs) have become a major class of therapeutic agents. The pyrazole scaffold is a key component in a multitude of clinically approved and investigational PKIs. nih.govnih.gov The 3-aminopyrazole (B16455) moiety, in particular, is a well-recognized hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of the kinase. nih.goved.ac.uk

The development of the Akt kinase inhibitor afuresertib provides a compelling example of the utility of the phenylethyl-substituted pyrazole scaffold. The initial lead compound was a thiophene-based molecule with a phenylethyl amide side chain. Structure-activity relationship (SAR) studies revealed that replacing the thiophene with a pyrazole ring enhanced the inhibitory activity. nih.gov This highlights the advantageous properties of the pyrazole core in this context. Furthermore, these studies identified that a two-carbon linker between the phenyl ring and the amide nitrogen was optimal for activity, underscoring the importance of the phenylethyl group's geometry. nih.gov

Table 1: Examples of Bioactive Scaffolds Derived from or Related to this compound

| Scaffold/Molecule Class | Target/Application | Key Structural Features |

| Imidazo[1,2-b]pyrazoles | General Bioactive Molecules | Fused heterocyclic system formed from an aminopyrazole precursor. scirp.org |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | Protein Kinase Inhibitors | Established pharmacophore for hinge-binding in kinases. nih.goved.ac.uk |

| Afuresertib (Akt inhibitor) | Protein Kinase B (Akt) | Contains a phenylethyl group and a pyrazole core, demonstrating the utility of this substitution pattern. nih.gov |

| Non-acidic Pyrazole Derivatives | EP1 Receptor Antagonists | Demonstrates the potential of the pyrazole scaffold in receptor antagonism. nih.govepa.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

While established methods for the synthesis of N-substituted aminopyrazoles exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a critical goal. Future research should focus on green chemistry principles to minimize hazardous waste and energy consumption.

One promising approach involves the direct N-alkylation of 3-aminopyrazole (B16455) with 2-phenylethanol or its derivatives, potentially utilizing novel catalytic systems to enhance yield and selectivity. Microwave-assisted organic synthesis (MAOS) also presents an attractive alternative to conventional heating methods, often leading to significantly reduced reaction times and improved yields.

A plausible synthetic route, adapted from the synthesis of similar N-substituted pyrazoles, could involve the reaction of 2-phenylethan-1-amine with a suitable pyrazole (B372694) precursor. For instance, the condensation of 2-phenylethan-1-amine with a β-ketonitrile, followed by cyclization, could yield the desired 1-(2-phenylethyl)-1H-pyrazol-3-amine. The reaction conditions, including solvent, temperature, and catalyst, would require careful optimization to maximize the yield and purity of the final product.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Phenylethan-1-amine, β-Ketonitrile | Acid or Base Catalyst, Reflux | Intermediate Enaminonitrile |

| 2 | Intermediate Enaminonitrile | Hydrazine (B178648) hydrate (B1144303), Reflux | This compound |

Further research into one-pot multicomponent reactions could also streamline the synthesis, offering a more atom-economical and efficient process.

Advanced Computational Modeling for De Novo Design and Virtual Screening